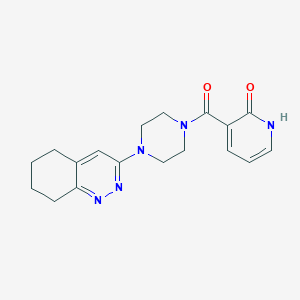
(2-hydroxypyridin-3-yl)(4-(5,6,7,8-tétrahydrocinnolin-3-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Résultats: Le composé le plus puissant, 4-(2,6-diphényl-2H-pyrazolo[4,3-c]pyridin-7-yl)phénol, a présenté des valeurs de GI50 dans le micromolaire inférieur. Il a induit des effets liés à l'apoptose, y compris le clivage du PARP-1, l'activation de la caspase 9 et la fragmentation du LC3. En outre, il a réduit l'expression de l'antigène nucléaire de la cellule en prolifération (PCNA) .
- Applications: Ce composé peut être utilisé pour la détection du pH à la fois par intensité de fluorescence et par ratiométrique .
Activité antiproliférative
Propriétés de fluorescence
Activité antifibrotique
Activité Biologique
The compound (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a hydroxypyridine moiety and a piperazine ring substituted with a tetrahydrocinnoline derivative, which may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been suggested that similar compounds can act as inhibitors of autotaxin, an enzyme linked to inflammation and fibrosis .
- Receptor Modulation : The presence of the piperazine moiety allows for potential interactions with neurotransmitter receptors or other signaling pathways, which can modulate physiological responses.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by suppressing tumor cell metastasis and influencing cancer-related signaling pathways .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to (2-Hydroxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone inhibited the proliferation of various cancer cell lines. These findings suggest that the compound may possess significant anticancer properties.
- Pulmonary Fibrosis Model : A related compound was evaluated in a bleomycin-induced pulmonary fibrosis model in mice. It showed efficacy in reducing extracellular matrix deposition and LPA levels, indicating a potential therapeutic role in fibrotic diseases .
Propriétés
IUPAC Name |
3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17-14(5-3-7-19-17)18(25)23-10-8-22(9-11-23)16-12-13-4-1-2-6-15(13)20-21-16/h3,5,7,12H,1-2,4,6,8-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYQABLUVVLNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














